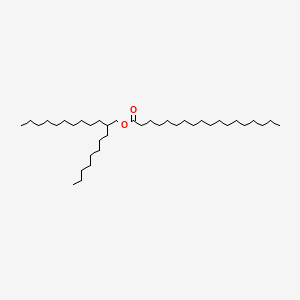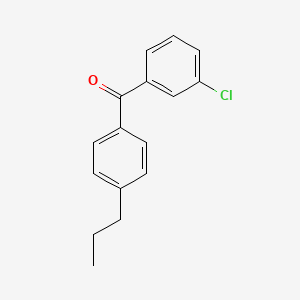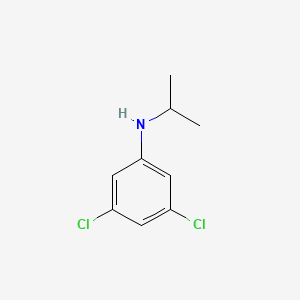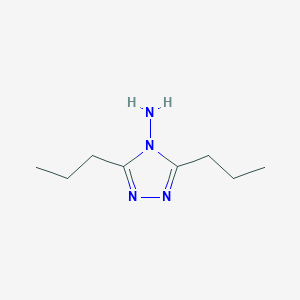
Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Descripción general
Descripción
“Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” is a research chemical with the CAS numbers 272459-61-7 and 272447-27-5 . It has a linear formula of C12H13NO5 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” is represented by the linear formula C12H13NO5 . The exact mass is 251.07937252 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” has a molecular weight of 251.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 251.07937252 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 483.5±45.0 °C at 760 mmHg, and a flash point of 246.2±28.7 °C .Aplicaciones Científicas De Investigación
Pseudopeptide Foldamers
A study conducted by Tomasini et al. (2003) explored the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for pseudopeptide foldamers. These foldamers, particularly the benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, were synthesized and analyzed for their three-dimensional structures. This research highlights the potential of acylurethane-based, ternary foldameric structures for various applications, suggesting their utility in constructing robust templates for diverse uses (Tomasini et al., 2003).
Biological Activity of Hybrid Polymers
Kareem et al. (2021) synthesized 1,2,4-Triazole and 1,3,4-Oxadiazole derivatives from benzoic acid derivatives, leading to hybrid polymers with significant biological activity. This study demonstrates the potential of these compounds in medical and pharmaceutical applications, indicating the versatility of such compounds in scientific research (Kareem et al., 2021).
Synthesis of Oligomers for Foldamers
Lucarini and Tomasini (2001) described the synthesis of oligomers from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. This research contributes to understanding how these compounds can be used to create ordered structures, relevant in the study of pseudoprolines and the construction of complex molecular systems (Lucarini & Tomasini, 2001).
Benzyloxazolidine-2,4-diones as Hypoglycemic Agents
Research by Dow et al. (1991) investigated a series of benzyloxazolidine-2,4-diones as potential hypoglycemic agents. This study indicates the medicinal value of such compounds, particularly their application in the treatment of conditions like diabetes (Dow et al., 1991).
Nucleophile-Catalyzed Additions to Activated Triple Bonds
A study by Capriati et al. (2001) examined the lithiation of 2-(1-chloroethyl)-2-oxazolines, leading to the synthesis of various substituted oxazolines. This research has implications in synthetic chemistry, particularly in developing new methods for creating complex molecules (Capriati et al., 2001).
Propiedades
IUPAC Name |
methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNVCIZFHCRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377197 | |
| Record name | Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |
CAS RN |
80041-99-2 | |
| Record name | Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)


![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)








